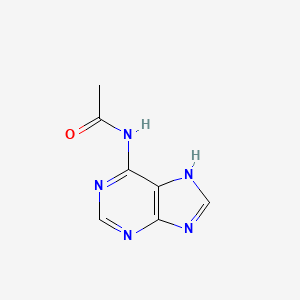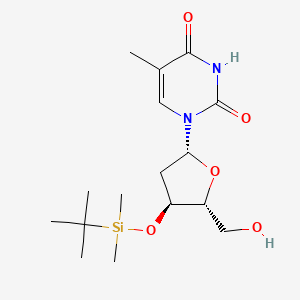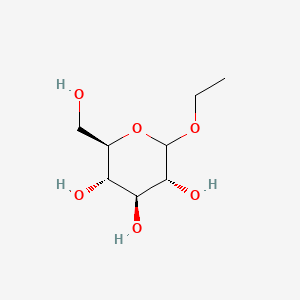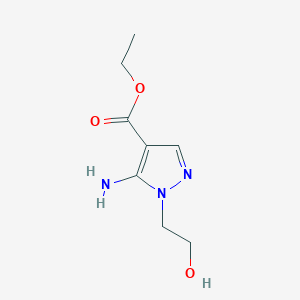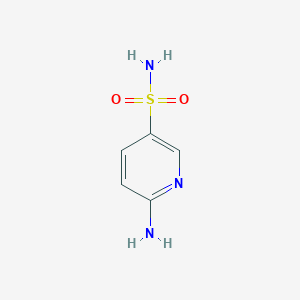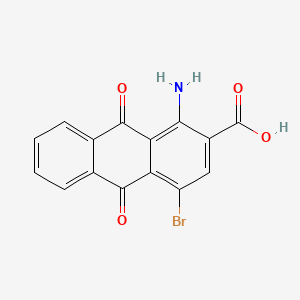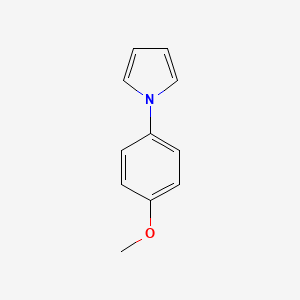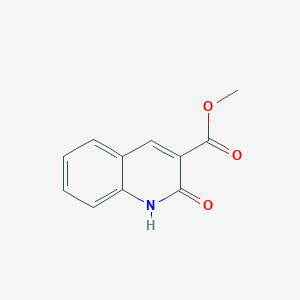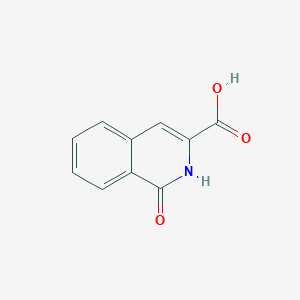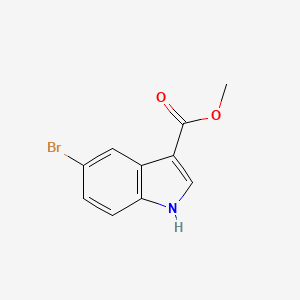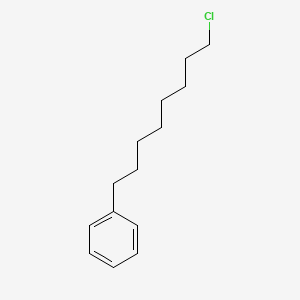
N-(4-溴苯基)-2-氯乙酰胺
描述
“N-(4-Bromophenyl)-2-chloroacetamide” is a chemical compound that has been used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
The synthesis of “N-(4-Bromophenyl)-2-chloroacetamide” involves several steps. The compound is synthesized through a series of reactions involving reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, and POCl3 . The synthesis process is complex and requires careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of “N-(4-Bromophenyl)-2-chloroacetamide” is characterized by the presence of a bromophenyl group and a chloroacetamide group. The molecular formula of the compound is C8H8BrNO, and it has a molecular weight of 214.059 .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-Bromophenyl)-2-chloroacetamide” are complex and involve several steps. The compound undergoes reactions with various reagents under specific conditions to yield different products .
科学研究应用
抗菌剂
N-(4-溴苯基)-2-氯乙酰胺: 衍生物已显示出作为抗菌剂的潜力。 它们已针对细菌和真菌菌株进行测试,显示出对抗革兰氏阳性病原体的潜力 . 这包括在开发针对生物膜相关感染的新治疗方法方面的潜在应用,特别是那些由粪肠球菌引起的感染 .
抗生物膜作用
该化合物的功效扩展到抗生物膜作用,这在医疗器械涂层和治疗中至关重要,因为生物膜会导致持续感染 . 扰乱生物膜形成的能力可以导致临床环境的重大进步。
抗氧化活性
研究表明,N-(4-溴苯基)-2-氯乙酰胺的衍生物表现出抗氧化作用 . 这种性质有利于开发保护免受氧化应激相关损伤的药物,氧化应激与多种慢性疾病有关。
替代毒性测试
该化合物已用于替代毒性测试,例如对淡水枝角类大型蚤的测定 . 这对于环境毒性评估和更安全药物的开发很重要。
药物设计和合成
该分子在药物设计和合成中用作支架,特别是在创建 N-酰基-α-氨基酸和相关化学型方面 . 它的结构特征使其成为合成具有所需生物活性的更复杂分子的宝贵前体。
药物开发的计算研究
已经进行过计算机模拟研究以预测N-(4-溴苯基)-2-氯乙酰胺衍生物的抗菌作用和毒性 . 这些计算方法在现代药物发现中必不可少,可以快速筛选化合物,然后再进行体外和体内测试。
安全和危害
“N-(4-Bromophenyl)-2-chloroacetamide” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .
未来方向
The future directions for “N-(4-Bromophenyl)-2-chloroacetamide” could involve further studies to understand its mechanism of action and potential applications in medicine and biology. The compound’s reactivity with cysteine residues in proteins suggests potential applications in chemoproteomics and drug discovery .
属性
IUPAC Name |
N-(4-bromophenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZKCMCCQAJIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180323 | |
| Record name | Acetanilide, 4'-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-02-5 | |
| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 4'-bromo-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2564-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44D458BY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antifungal potential of N-(4-Bromophenyl)-2-chloroacetamide against common fungal infections?
A1: Research suggests N-(4-Bromophenyl)-2-chloroacetamide exhibits promising antifungal activity, particularly against dermatophytes and Fusarium species []. It demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against dermatophytes and between 12.5 and 50 µg/mL against Fusarium species []. These findings highlight its potential as a candidate for developing new treatments for cutaneous fungal infections, including those caused by dermatophytes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
